molecular formula C17H15ClN2O2S B2690907 N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride CAS No. 2034611-91-9

N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride

Cat. No. B2690907
CAS RN: 2034611-91-9
M. Wt: 346.83
InChI Key: IPCRZFJYEWPVED-UHFFFAOYSA-N
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Description

“N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride” is complex, involving several functional groups. The molecule contains a thiophene ring, a pyridine ring, and a carboxamide group . The spatial configuration of the carbon atoms connected to these groups plays an important role in the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride” are likely to be complex and varied, given the multiple functional groups present in the molecule. The reactions could involve the thiophene ring, the pyridine ring, or the carboxamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Some compounds structurally related to N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of thiophene and quinazolinone have been explored for their antibacterial and antifungal properties, suggesting that similar compounds might serve as potential antimicrobial agents (Naganagowda & Petsom, 2011).

Heterocyclic Synthesis

Compounds with a thiophene core have been used as intermediates in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for the development of new therapeutic agents. Studies demonstrate the utility of thiophene derivatives in generating a wide array of heterocyclic structures, indicating that similar approaches could be employed with N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride to discover novel bioactive molecules (Mohareb et al., 2004).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of pyridine derivatives in water highlights the potential environmental applications of similar compounds. These studies are crucial for understanding how chemical structures influence the degradation process and the formation of degradation products, which is essential for environmental chemistry and pollution control (Maillard-Dupuy et al., 1994).

Antipsychotic Agents Development

Research into heterocyclic carboxamides as potential antipsychotic agents shows that modifications of the chemical structure can significantly affect binding to dopamine and serotonin receptors, which are key targets in the treatment of psychiatric disorders. This suggests that structural analogs of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride could be explored for their potential antipsychotic effects (Norman et al., 1996).

Future Directions

The future directions for research on “N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride” could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the pharmacological properties of thiophene derivatives , there could be potential for developing new drugs based on this compound. Further studies could also explore its physical and chemical properties, and safety and hazards.

properties

IUPAC Name

N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S.ClH/c20-17(15-7-4-10-22-15)19-12-13-5-3-6-14(11-13)21-16-8-1-2-9-18-16;/h1-11H,12H2,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCRZFJYEWPVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride

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